molecular formula C18H11ClN6O B12206730 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

Cat. No.: B12206730
M. Wt: 362.8 g/mol
InChI Key: KCZLPTMEIXFELG-UHFFFAOYSA-N
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Description

2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a hexaazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol typically involves multiple steps, starting with the preparation of the hexaazatricyclic core. This core is synthesized through a series of cyclization reactions, often involving the use of strong bases and oxidizing agents . The chlorophenyl group is then introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the hexaazatricyclic intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Mechanism of Action

The mechanism of action of 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

2-[10-(2-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-13-6-2-3-7-14(13)25-17-12(9-21-25)18-22-16(23-24(18)10-20-17)11-5-1-4-8-15(11)26/h1-10,26H

InChI Key

KCZLPTMEIXFELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl)O

Origin of Product

United States

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